molecular formula C12H23N B14287351 (1E)-2-Ethyl-N-(2-methylpropyl)hex-2-en-1-imine CAS No. 139878-80-1

(1E)-2-Ethyl-N-(2-methylpropyl)hex-2-en-1-imine

Katalognummer: B14287351
CAS-Nummer: 139878-80-1
Molekulargewicht: 181.32 g/mol
InChI-Schlüssel: BAMFBVSZEBABCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-2-Ethyl-N-(2-methylpropyl)hex-2-en-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-Ethyl-N-(2-methylpropyl)hex-2-en-1-imine can be achieved through the condensation reaction between an aldehyde and an amine. The reaction typically involves the following steps:

    Selection of Reactants: The aldehyde used is 2-ethylhex-2-enal, and the amine is 2-methylpropylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the formation of the imine.

    Purification: The resulting imine is purified using techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of automated systems can help in maintaining optimal reaction conditions and improving yield.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-2-Ethyl-N-(2-methylpropyl)hex-2-en-1-imine can undergo various types of chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution

Eigenschaften

CAS-Nummer

139878-80-1

Molekularformel

C12H23N

Molekulargewicht

181.32 g/mol

IUPAC-Name

2-ethyl-N-(2-methylpropyl)hex-2-en-1-imine

InChI

InChI=1S/C12H23N/c1-5-7-8-12(6-2)10-13-9-11(3)4/h8,10-11H,5-7,9H2,1-4H3

InChI-Schlüssel

BAMFBVSZEBABCA-UHFFFAOYSA-N

Kanonische SMILES

CCCC=C(CC)C=NCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.